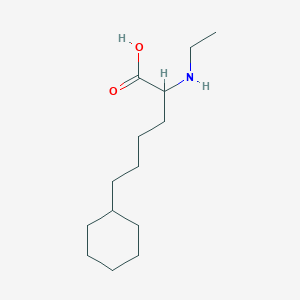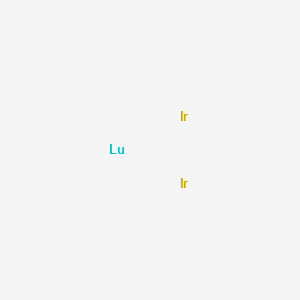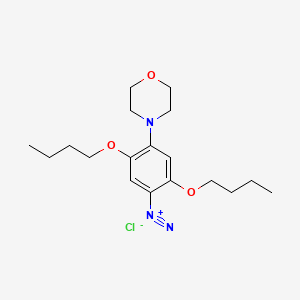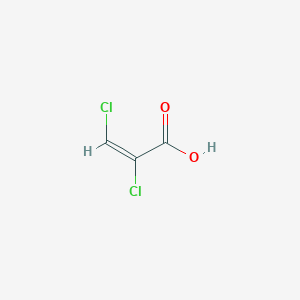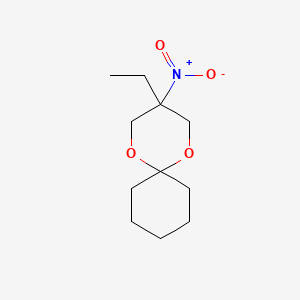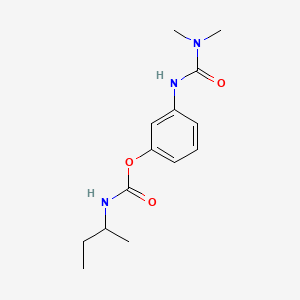
m-(3,3-Dimethylureido)phenyl sec-butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-(3,3-Dimethylureido)phenyl sec-butylcarbamate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.3348 g/mol . It is also known by other names such as Carbamic acid, sec-butyl-, m-(3,3-dimethylureido)phenyl ester . This compound is a carbamate derivative and has been studied for its various applications in different fields.
Preparation Methods
The synthesis of m-(3,3-Dimethylureido)phenyl sec-butylcarbamate involves the reaction of 3-(dimethylcarbamoylamino)phenyl isocyanate with sec-butyl alcohol under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
m-(3,3-Dimethylureido)phenyl sec-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
m-(3,3-Dimethylureido)phenyl sec-butylcarbamate has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of m-(3,3-Dimethylureido)phenyl sec-butylcarbamate involves its interaction with specific molecular targets, such as acetylcholinesterase . It acts as an inhibitor, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission.
Comparison with Similar Compounds
m-(3,3-Dimethylureido)phenyl sec-butylcarbamate can be compared with other carbamate derivatives such as:
- Carbamic acid, tert-butyl-, m-(3,3-dimethylureido)phenyl ester
- 3-(dimethylcarbamoylamino)phenyl tert-butylcarbamate
These compounds share similar structural features but differ in their alkyl substituents, which can influence their reactivity and applications. The unique sec-butyl group in this compound provides distinct properties, making it suitable for specific industrial and research applications .
Properties
CAS No. |
5572-75-8 |
|---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
[3-(dimethylcarbamoylamino)phenyl] N-butan-2-ylcarbamate |
InChI |
InChI=1S/C14H21N3O3/c1-5-10(2)15-14(19)20-12-8-6-7-11(9-12)16-13(18)17(3)4/h6-10H,5H2,1-4H3,(H,15,19)(H,16,18) |
InChI Key |
KHELNBZNFVLSJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)OC1=CC=CC(=C1)NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


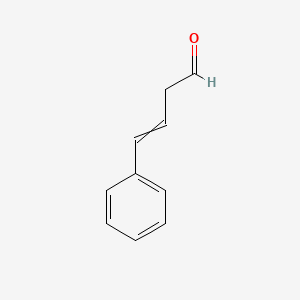
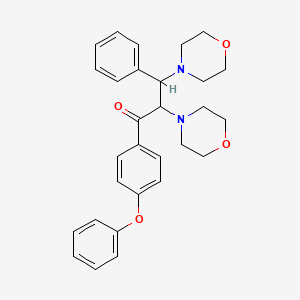
![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)
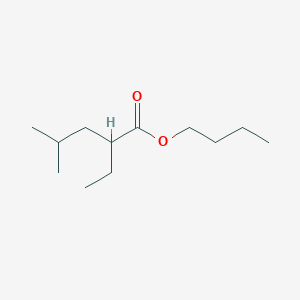

![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)
